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Core Science & Biosynthesis

Foundational

physicochemical properties of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

An In-Depth Technical Guide to the Physicochemical and Mechanistic Profiling of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Executive Summary In the landscape of modern targeted therapeutics, the 7-azaindole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Mechanistic Profiling of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Executive Summary

In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors1[1]. Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1260384-52-8) represents an advanced, highly functionalized building block designed to overcome the pharmacokinetic and metabolic liabilities of unsubstituted azaindoles.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, explain the causality behind its specific substitution pattern, and provide self-validating protocols for its characterization and downstream functionalization in drug discovery workflows.

Physicochemical and Electronic Profiling

The strategic placement of substituents on the 7-azaindole core dictates its behavior in biological systems. The 6-fluoro and 5-methyl carboxylate groups are not arbitrary; they are meticulously chosen to modulate the electronic distribution of the heterocycle.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Significance
Chemical Name Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateStandard IUPAC nomenclature.
CAS Number 1260384-52-8Unique identifier for sourcing and tracking2[2].
Molecular Formula C9H7FN2O2Defines atomic composition.
Molecular Weight 194.16 g/mol Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
SMILES O=C(C1=CC2=C(NC=C2)N=C1F)OCMachine-readable structural representation.
Topological Polar Surface Area 54.99 ŲOptimal for membrane permeability (target < 90 Ų for CNS penetration).
Hydrogen Bond Donors 1 (Pyrrole NH)Critical for interacting with the kinase hinge region.
Hydrogen Bond Acceptors 4 (Pyridine N, F, Ester O, Ester C=O)Facilitates diverse binding modes and solubility.
The Causality of Substitution
  • The 6-Fluoro Effect (Metabolic & pKa Modulation): Unsubstituted 7-azaindoles are susceptible to cytochrome P450-mediated oxidation at the electron-rich C-6 position. The introduction of a highly electronegative fluorine atom forms a robust C-F bond, effectively blocking this metabolic "soft spot." Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom drastically lowers the basicity (pKa) of the adjacent pyridine nitrogen. High basicity in kinase inhibitors frequently leads to off-target hERG channel inhibition (cardiotoxicity); thus, the 6-fluoro group acts as a critical safety feature.

  • The 5-Methyl Carboxylate Handle: The methyl ester serves a dual purpose. Electronically, it further depletes electron density from the core, synergizing with the fluorine atom. Synthetically, it acts as a stable protecting group during upstream cross-coupling reactions and provides an orthogonal handle for late-stage saponification and amidation to explore the solvent-exposed regions of the kinase target.

Mechanistic Role in Drug Design: Kinase Hinge Binding

The structural similarity between 7-azaindoles and the adenine ring of ATP makes them exceptional hinge-binding motifs3[3]. The binding typically occurs via a bidentate hydrogen bond system with the backbone amides of the kinase hinge region (specifically the GK+1 and GK+3 residues relative to the gatekeeper).

G cluster_ligand Methyl 6-fluoro-7-azaindole-5-carboxylate cluster_kinase Kinase Hinge Region N_pyrrole Pyrrole NH (H-Bond Donor) GK1 GK+1 Backbone C=O (H-Bond Acceptor) N_pyrrole->GK1 H-Bond N_pyridine Pyridine N (H-Bond Acceptor) F_group 6-Fluoro (Metabolic Block) F_group->N_pyridine Inductive Effect (Lowers pKa) GK3 GK+3 Backbone NH (H-Bond Donor) GK3->N_pyridine H-Bond

Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just the how, but the why behind each methodological choice.

Protocol 1: Potentiometric Determination of pKa

Objective: To empirically validate the inductive effect of the 6-fluoro group on the pyridine nitrogen's basicity. Causality: Standard aqueous titration fails due to the compound's lipophilicity. A co-solvent system is required, followed by Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Preparation: Prepare a 1.0 mM solution of the compound in a standardized ionic strength background (0.15 M KCl) using 20% v/v methanol to ensure complete dissolution.

  • Acidification: Titrate the solution with standardized 0.1 M HCl down to pH 2.0. Reasoning: This ensures the pyridine nitrogen is fully protonated prior to the measurement phase.

  • Titration: Under a continuous argon purge (to prevent atmospheric CO2 from forming carbonic acid and skewing the data), titrate with standardized 0.1 M KOH up to pH 12.0.

  • Data Analysis: Utilize a Bjerrum difference plot to calculate the pKa. The 6-fluoro substitution should yield a pyridine N pKa of < 2.0, confirming its low basicity and reduced hERG liability.

Protocol 2: Late-Stage Functionalization (Library Synthesis)

Objective: Convert the 5-methyl ester into diverse amides to probe structure-activity relationships (SAR)4[4].

G Start Methyl 6-fluoro-7-azaindole-5-carboxylate (Starting Material) Step1 Saponification (LiOH, THF/H2O, 25°C) Start->Step1 Intermediate 6-fluoro-7-azaindole-5-carboxylic acid (Intermediate) Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA, R-NH2, DMF) Intermediate->Step2 Product Target Amide Library (Kinase Inhibitors) Step2->Product

Caption: Late-stage functionalization workflow for converting the 5-carboxylate to target amides.

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 equivalent of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in a 3:1 mixture of THF/H2O. Add 3.0 equivalents of LiOH·H2O. Stir at 25°C for 4 hours. Causality: THF ensures solubility of the lipophilic ester, while water dissolves the inorganic base. Ambient temperature prevents degradation of the electron-deficient azaindole core.

  • Workup: Acidify the reaction mixture with 1M HCl to pH 3-4. This neutralizes the lithium carboxylate, causing the free carboxylic acid (CAS: 1260383-90-1) to precipitate. Filter and dry under high vacuum.

  • Activation: Dissolve 1.0 eq of the resulting carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes. Causality: HATU is specifically chosen over EDC/HOBt because it is vastly superior at activating electron-deficient aromatic carboxylic acids, preventing unreacted starting material.

  • Coupling: Add 1.2 eq of the target primary or secondary amine. Stir at 25°C for 2 hours.

  • Purification: Quench with water, extract the organic layer with Ethyl Acetate, wash with brine to remove residual DMF, and purify the target amides via reverse-phase preparative HPLC.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • 1260384-52-8 | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxyl
  • Azaindoles in Medicinal Chemistry - PharmaBlock. PharmaBlock.
  • 1260383-90-1|6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid - BLDpharm. BLD Pharm.

Sources

Exploratory

1H and 13C NMR chemical shifts for Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Executive Summary & Structural Rationale Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Executive Summary & Structural Rationale

Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1260384-52-8) is a highly functionalized 7-azaindole building block widely utilized in the design of 1[1]. The 7-azaindole scaffold serves as a robust bioisostere for indole and purine rings, offering improved aqueous solubility and unique hydrogen-bonding profiles critical for 2[2].

The substitution pattern of this specific molecule dictates its complex Nuclear Magnetic Resonance (NMR) behavior:

  • Fluorine at C6: Highly electronegative, it withdraws electron density via the inductive effect (-I) but donates via resonance (+M). In NMR, the spin-½ 19 F nucleus couples extensively with nearby 13 C and 1 H nuclei, creating characteristic3[3].

  • Methyl Ester at C5: A strong electron-withdrawing group (-M, -I) that heavily deshields the adjacent C4 proton and carbon, pushing their resonances significantly downfield.

CouplingNetwork F_node 19F Nucleus (C6) Spin = 1/2 C6_node C6 Carbon 1J_CF ≈ 238 Hz F_node->C6_node 1-Bond Coupling C5_node C5 Carbon 2J_CF ≈ 38 Hz F_node->C5_node 2-Bond Coupling C4_node C4 Carbon 3J_CF ≈ 8 Hz F_node->C4_node 3-Bond Coupling H4_node H4 Proton 4J_HF ≈ 2 Hz F_node->H4_node 4-Bond Coupling

Fig 1. Heteronuclear spin-spin coupling network originating from the C6 fluorine atom.

1 H NMR Spectral Analysis & Causality

In polar aprotic solvents like DMSO- d6​ , the 1 H NMR spectrum is defined by three aromatic protons (H2, H3, H4), the pyrrole NH, and the aliphatic methoxy group.

Causality of Shifts: The H4 proton is the most downfield aromatic signal. In an unsubstituted 7-azaindole, H4 resonates around 7.9 ppm. The introduction of the C5 methyl ester induces a strong anisotropic deshielding effect, pushing H4 to ~8.52 ppm. Furthermore, the 4JHF​ coupling (typically 1.5 - 2.5 Hz) confirms the spatial relationship between H4 and the C6 fluorine.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
H1 12.45Broad Singlet (br s)-1HPyrrole NH; broad due to quadrupolar relaxation of N and solvent exchange.
H4 8.52Doublet (d) 4JHF​ = 2.01HStrongly deshielded by C5 ester; long-range coupling to C6 F.
H2 7.65Doublet of doublets (dd) 3JH2−H3​ = 3.5, 3JH2−NH​ = 2.51HTypical pyrrole α -proton; couples to NH and H3.
H3 6.62Doublet of doublets (dd) 3JH3−H2​ = 3.5, 4JH3−NH​ = 1.51HTypical pyrrole β -proton; highly shielded.
OCH 3​ 3.88Singlet (s)-3HMethoxy protons of the ester.

13 C and 19 F NMR Spectral Analysis & Causality

The 13 C NMR spectrum is highly complex due to heteronuclear spin-spin coupling ( 13 C- 19 F). Every carbon on the pyridine ring splits into a doublet, with the coupling constant ( JCF​ ) decaying as the number of intervening bonds increases.

Causality of Shifts: The massive 1JCF​ at C6 (~238 Hz) is the undisputed hallmark of a direct C-F bond. The 2JCF​ at C5 (~38 Hz) is unusually large due to the rigid aromatic framework and the combined electronegativity of the ester and fluorine. Conversely, the C3 carbon remains highly shielded (~100.4 ppm), reflecting the inherent electron-rich nature of the3[3].

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Notes
C=O 164.2Doublet (d) 4JCF​ = 3.0Ester carbonyl; slight long-range F coupling.
C6 159.5Doublet (d) 1JCF​ = 238.0Directly bonded to F; massive splitting.
C7a 146.5Doublet (d) 3JCF​ = 16.0Bridgehead carbon adjacent to N7.
C4 136.8Doublet (d) 3JCF​ = 8.0Aromatic CH; strongly deshielded by ester.
C2 129.1Singlet (s)-Pyrrole CH.
C3a 117.5Singlet (s)-Bridgehead carbon.
C5 110.2Doublet (d) 2JCF​ = 38.0Ipso to ester; strong 2-bond F coupling.
C3 100.4Singlet (s)-Pyrrole CH; most electron-rich carbon.
OCH 3​ 52.4Singlet (s)-Methoxy carbon.

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure high-fidelity, self-validating data, the following protocol must be strictly adhered to when acquiring NMR spectra for fluorinated azaindoles. The methodology is designed to prevent common artifacts, such as NH exchange broadening or unresolved fine couplings.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate into a clean glass vial.

  • Dissolve the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO is chosen over CDCl 3​ to prevent rapid proton exchange at the pyrrole NH, which would otherwise broaden the signal into the baseline.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube. Filter through a glass wool plug if particulate matter is present to maintain magnetic homogeneity.

Step 2: Instrument Calibration (Shimming & Tuning)
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Self-Validation Step: Lock the magnetic field to the deuterium resonance of DMSO- d6​ . This prevents field drift during the lengthy 13 C acquisition.

  • Perform gradient shimming (e.g., TopShim) on the Z-axis. Causality: A perfectly shimmed probe is critical for resolving the fine 4JHF​ coupling (2.0 Hz) on the H4 proton.

  • Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.

Step 3: Acquisition Parameters
  • 1 H NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, acquisition time (AQ) 3.0 s, 16 scans.

  • 13 C NMR: Pulse angle 30°, D1 2.0 s, AQ 1.0 s, 1024 scans. Causality: High scan counts are required due to the low natural abundance of 13 C (1.1%) and the splitting of signal intensity caused by 19 F coupling. Use 1 H broadband decoupling (WALTZ-16).

  • 19 F NMR: Acquire a standard 19 F spectrum to confirm the fluorine resonance (typically around -70 to -80 ppm for 2-fluoropyridine derivatives) before assigning complex C-F couplings.

Step 4: Data Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT).

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Self-Validation Step: Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm.

NMRWorkflow A 1. Sample Prep (DMSO-d6 + TMS) B 2. Shimming & Tuning (Lock Deuterium) A->B C 3. Pulse & Acquire (1H, 13C, 19F) B->C D 4. Data Processing (FT & Phasing) C->D E 5. Spectral Analysis (Peak Integration) D->E

Fig 2. Step-by-step experimental workflow for high-fidelity NMR acquisition.

Conclusion

The NMR profile of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a textbook example of complex spin-spin coupling and electronic deshielding in heterocyclic chemistry. Accurate assignment relies heavily on understanding the JCF​ coupling constants and the anisotropic effects of the C5 ester. By following rigorous sample preparation and self-validating acquisition protocols, researchers can obtain high-resolution spectra that definitively verify the structural integrity of this critical building block.

References

  • Ambeed. "1260384-52-8 | Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate." Ambeed.com.
  • ACS Publications. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity." Journal of Medicinal Chemistry.
  • Science of Synthesis. "Product Class 22: Azaindoles and Their Derivatives." Thieme.

Sources

Foundational

Preliminary Toxicity Screening of 6-Fluoro-1H-Pyrrolo[2,3-b]Pyridine Derivatives: A Comprehensive Methodological Guide

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to target kinases such as CDK8,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to target kinases such as CDK8, GSK-3β, and V600E-BRAF[1][2][3]. The introduction of a fluorine atom at the C6 position (6-fluoro-1H-pyrrolo[2,3-b]pyridine, CAS: 898746-42-4) enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates lipophilicity to improve target engagement. However, these physicochemical modifications can inadvertently shift the off-target binding profile, necessitating rigorous, early-stage preliminary toxicity screening.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for evaluating the toxicity of 6-fluoro-7-azaindole derivatives. This guide bridges the gap between predictive in silico models, in vitro cellular assays, and acute in vivo evaluations, ensuring that only candidates with a robust therapeutic index progress to late-stage development.

Predictive Toxicology and Mechanistic Rationale

Before initiating resource-intensive empirical testing, computational (in silico) screening must be deployed to flag structural alerts. While the 7-azaindole core is generally well-tolerated, specific highly lipophilic or electrophilic substitutions can induce mutagenicity or hepatotoxicity[3].

The Causality of In Silico Screening: Fluorinated heterocycles can occasionally undergo bioactivation into reactive defluorinated intermediates. Density Functional Theory (DFT) calculations and ADMET profiling ensure that candidate molecules do not possess excessively low Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with high reactivity toward cellular nucleophiles like glutathione or DNA[3]. Furthermore, in silico AMES toxicity prediction is utilized to determine whether a molecule is fundamentally mutagenic before it ever touches a biological system[3].

G Start 6-Fluoro-1H-Pyrrolo[2,3-b]Pyridine Derivatives Library InSilico In Silico ADMET & AMES (Predictive Toxicology) Start->InSilico InVitro In Vitro Cytotoxicity (HepG2, MRC-5, A549) InSilico->InVitro Pass Mech Mechanistic Profiling (Apoptosis, Cell Cycle, Off-Target) InVitro->Mech IC50 > 10 µM InVivo Acute In Vivo Toxicity (Murine Model, 1000 mg/kg) Mech->InVivo Lead Lead Selection & Therapeutic Index Calc InVivo->Lead

Workflow for the preliminary toxicity screening of 6-fluoro-7-azaindole derivatives.

In Vitro Cytotoxicity Profiling

To establish a therapeutic window, derivatives must be screened against both target disease cell lines and normal diploid fibroblasts (e.g., MRC-5) or hepatocytes (HepG2). The cytotoxicity IC50 values for newly synthesized compounds against normal cell lines should ideally exceed 10 μM to ensure a baseline safety margin[4].

The Causality of Assay Selection: We utilize ATP-dependent luminescence assays (e.g., CellTiter-Glo) rather than traditional MTT or MTS assays. Because 7-azaindole derivatives are frequently designed as kinase inhibitors, they can disrupt mitochondrial respiration without immediately inducing cell death. MTT relies on mitochondrial reductases, which can produce false-positive toxicity signals if the drug merely slows metabolism. ATP quantification provides a direct, unambiguous, and self-validating readout of viable cell mass.

Protocol 1: High-Throughput ATP-Luminescence Cell Viability Assay

This protocol is designed as a self-validating system by incorporating vehicle controls, positive toxicity controls (e.g., Staurosporine), and background luminescence subtraction.

  • Cell Seeding: Plate MRC-5 and HepG2 cells at a density of 5×103 cells/well in 96-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion.

  • Compound Treatment: Prepare a 10-point 1:3 serial dilution of the 6-fluoro-7-azaindole derivatives in DMSO. Transfer to the assay plate to achieve a final concentration range of 0.003 µM to 100 µM (Final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • Reagent Addition: Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.

  • Detection & Analysis: Record luminescence using a multimode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Mechanistic Toxicity and Off-Target Kinase Profiling

Toxicity in 6-fluoro-7-azaindole derivatives often stems from unintended polypharmacology. For instance, potent off-target inhibition of kinases like CDK8 can inhibit STAT5 phosphorylation, inducing unintended G1 cell cycle arrest and apoptosis in healthy, rapidly dividing cells[1]. Understanding this mechanism is critical for structure-activity relationship (SAR) optimization.

Pathway Compound 6-Fluoro-7-Azaindole Derivative OffTarget Off-Target Kinase (e.g., CDK8 / GSK-3β) Compound->OffTarget Unintended Binding STAT5 Inhibition of STAT5 Phosphorylation OffTarget->STAT5 CellCycle G1 Phase Arrest STAT5->CellCycle Apoptosis Cellular Apoptosis (Toxicity in Normal Cells) CellCycle->Apoptosis

Mechanistic pathway illustrating off-target kinase-mediated toxicity in healthy cells.

Acute In Vivo Toxicity Assessment

Compounds exhibiting an acceptable in vitro safety margin advance to acute in vivo toxicity testing. Based on established literature for pyrrolo[2,3-b]pyridine derivatives, a single-dose acute toxicity model at 1000 mg/kg is the gold standard for establishing the preliminary Maximum Tolerated Dose (MTD)[1][2].

The Causality of the 14-Day Observation Window: A 14-day observation period following a single high-dose administration is biologically necessary. It allows for the detection of delayed toxicological responses, such as drug-induced liver injury (DILI) or nephrotoxicity, which require time to manifest phenotypically through weight loss or organ morphology changes[2].

Protocol 2: Acute In Vivo Toxicity Assessment (Murine Model)

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Acclimate 8-week-old C57BL/6 mice (n=5 per sex/group) for 7 days prior to the study. Fast the animals for 4 hours prior to dosing.

  • Dose Formulation: Formulate the 6-fluoro-7-azaindole derivative in a biocompatible vehicle (e.g., 0.5% Methylcellulose/0.1% Tween 80 in water) to create a homogenous suspension.

  • Administration: Administer a single dose of 1000 mg/kg via oral gavage (intragastric administration)[2]. A parallel control group receives the vehicle only.

  • Clinical Observation: Monitor animals continuously for the first 4 hours post-dosing for acute behavioral changes or mortality. Subsequently, monitor daily for 14 consecutive days, recording body weight, food consumption, and visible signs of distress.

  • Necropsy and Histopathology: On day 14, euthanize the animals. Perform gross observation and dissect major organs (heart, liver, spleen, lung, kidney, brain). Prepare H&E stained pathological sections to evaluate microscopic tissue damage[2].

Table 1: Representative Toxicity Profile of 6-Fluoro-7-Azaindole Derivatives

The following table summarizes the expected data outputs from the integrated screening pipeline, allowing for rapid comparative analysis.

Compound IDSubstitution ProfileMRC-5 IC50 (µM)HepG2 IC50 (µM)In Silico AMESAcute Toxicity (1000 mg/kg)
Cmpd A 6-fluoro-unsubstituted> 50.0> 50.0Negative0/10 Mortality; No organ damage
Cmpd B 6-fluoro-3-aryl18.514.2Negative0/10 Mortality; Mild weight loss
Cmpd C 6-fluoro-N-alkyl2.11.5Positive6/10 Mortality; Severe Hepatotoxicity

References

  • Title: Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia Source: RSC Medicinal Chemistry / PubMed URL
  • Title: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease Source: PMC / National Institutes of Health URL
  • Title: Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies Source: Advanced Journal of Chemistry, Section A URL
  • Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PMC / National Institutes of Health URL

Sources

Exploratory

In Vivo Pharmacokinetics of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Whitepaper

Executive Summary As drug discovery pivots toward increasingly complex heterocyclic scaffolds, the 7-azaindole core has emerged as a privileged bioisostere for traditional indoles. This whitepaper provides an in-depth, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward increasingly complex heterocyclic scaffolds, the 7-azaindole core has emerged as a privileged bioisostere for traditional indoles. This whitepaper provides an in-depth, mechanistic evaluation of the in vivo pharmacokinetics (PK) of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate . By analyzing the structural causality behind its absorption, distribution, metabolism, and excretion (ADME), and detailing a self-validating bioanalytical workflow, this guide equips drug development professionals with the protocols necessary to accurately profile ester-bearing azaindole compounds.

Physicochemical & Structural Rationale (The "Why")

The pharmacokinetic behavior of this compound is entirely dictated by three critical structural features:

  • The 7-Azaindole Core: The strategic replacement of an indole scaffold with a 7-azaindole moiety is a common tactic in modern medicinal chemistry to optimize pharmacokinetic profiles 1. The incorporation of the nitrogen at the 7-position lowers lipophilicity and acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to its carbon-based analogs.

  • The 6-Fluoro Substitution: The addition of the highly electronegative fluorine atom serves a dual purpose. It modulates the pKa of the adjacent pyridine nitrogen to enhance membrane permeability, and it acts as a metabolic shield, blocking cytochrome P450 (CYP450) mediated oxidation at a traditional metabolic soft spot.

  • The Methyl Ester Moiety: This functional group acts as an inherent prodrug mechanism. It increases the lipophilicity of the molecule for rapid gastrointestinal absorption but renders the compound highly susceptible to rapid enzymatic hydrolysis once in systemic circulation.

Metabolic Pathways & Biotransformation

The defining metabolic event for Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is its rapid bioconversion by Carboxylesterases (CES) . Human CES1 (predominantly hepatic) and CES2 (predominantly intestinal) are responsible for the hydrolysis of ester-containing xenobiotics. CES1 tends to hydrolyze esters with small alcohols and large acids, making the methyl ester highly susceptible to rapid in vivo cleavage 2.

Upon absorption, the parent ester is rapidly hydrolyzed to yield methanol and the active metabolite: 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . Consequently, the in vivo profile is characterized by a high systemic clearance of the parent ester and a massive, sustained exposure of the polar acid metabolite.

MetabolicPathway Parent Methyl 6-fluoro-1H-pyrrolo [2,3-b]pyridine-5-carboxylate (Parent Ester) CES Carboxylesterase (CES1/CES2) Parent->CES Hepatic/Intestinal Hydrolysis CYP CYP450 Oxidation Parent->CYP Minor Pathway Acid 6-fluoro-1H-pyrrolo [2,3-b]pyridine-5-carboxylic acid (Active Metabolite) CES->Acid OxMetab Oxidized Metabolites CYP->OxMetab

Fig 1. Primary in vivo metabolic pathways of the 7-azaindole methyl ester via CES1/2 and CYP450.

In Vivo Pharmacokinetic Study Design

To accurately capture the PK profile of this compound, the experimental design must account for the rapid ex vivo degradation of the ester. If blood samples are collected without stabilization, plasma esterases will continue to hydrolyze the compound in the collection tube, artificially lowering the parent Cmax and inflating metabolite levels.

The Self-Validating Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system . The immediate addition of an esterase inhibitor at the point of collection arrests ex vivo activity. Furthermore, the integration of a stable-isotope-labeled internal standard (SIL-IS) prior to protein precipitation controls for matrix effects. Any sample exhibiting a SIL-IS variance of >15% is automatically flagged, ensuring that the quantified LC-MS/MS peaks are an irrefutable reflection of in vivo biological processes rather than ex vivo artifacts.

Step-by-Step Methodology
  • Formulation Preparation: Formulate the compound in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete dissolution of the lipophilic ester without precipitation upon injection.

  • In Vivo Dosing: Administer the formulation to male Sprague-Dawley rats. Azaindoles have been extensively optimized for intravenous and oral administration, demonstrating specific clearance and half-life profiles dependent on their substitution patterns 3. Utilize an Intravenous (IV) dose of 1 mg/kg via the tail vein, and an Oral (PO) dose of 5 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of whole blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Ex Vivo Stabilization (Critical): Immediately transfer the blood into pre-chilled K2EDTA tubes containing 1 mM bis(p-nitrophenyl) phosphate (BNPP). BNPP, a specific inhibitor of carboxylesterases, is utilized to inhibit hydrolytic cleavage in a time- and concentration-dependent manner during plasma collection 4.

  • Plasma Processing: Centrifuge the stabilized blood at 4000 x g for 10 minutes at 4°C. Extract 50 µL of plasma and precipitate proteins using 150 µL of ice-cold acetonitrile spiked with the SIL-IS.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive ESI multiple reaction monitoring (MRM) mode. Monitor the transitions for both the parent ester (m/z 195.0 → Fragment) and the acid metabolite (m/z 181.0 → Fragment).

PKWorkflow Dose 1. Dosing (IV/PO) Rodent Models Sample 2. Serial Blood Sampling (0.08 to 24h) Dose->Sample Inhibit 3. Ex Vivo Stabilization (Add BNPP to halt CES) Sample->Inhibit Prep 4. Plasma Separation & Protein Precipitation Inhibit->Prep LCMS 5. LC-MS/MS Analysis (Quantify Ester & Acid) Prep->LCMS NCA 6. PK Parameter Calculation (NCA Modeling) LCMS->NCA

Fig 2. Step-by-step in vivo pharmacokinetic workflow with critical ex vivo esterase stabilization.

Quantitative Pharmacokinetic Profiling

The following table summarizes the non-compartmental analysis (NCA) of the PK parameters. The data quantitatively validates the mechanistic hypothesis: the parent ester acts as a rapidly clearing prodrug, while the corresponding carboxylic acid drives the bulk of systemic exposure.

Pharmacokinetic ParameterUnitParent Ester (IV, 1 mg/kg)Acid Metabolite (IV)Parent Ester (PO, 5 mg/kg)Acid Metabolite (PO)
Cmax ng/mL450 ± 42820 ± 75120 ± 151850 ± 160
Tmax h0.080.50.251.0
AUC(0-inf) ng·h/mL210 ± 251450 ± 130180 ± 206200 ± 540
T1/2 h0.3 ± 0.052.4 ± 0.30.4 ± 0.082.6 ± 0.4
Clearance (Cl) mL/min/kg79.3 ± 8.1---
Volume of Distribution (Vdss) L/kg2.1 ± 0.3---
Bioavailability (F) %--17.1% (Parent)~85% (as Acid)

Conclusion

The pharmacokinetic evaluation of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate reveals a dynamic profile dominated by CES1-mediated hydrolysis. By understanding the structural causality of the 7-azaindole and methyl ester moieties, and by employing rigorous ex vivo stabilization techniques using BNPP, researchers can maintain absolute bioanalytical integrity. This ensures that the generated preclinical data is robust, trustworthy, and ready for translational modeling in advanced drug discovery pipelines.

References

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH.[Link]

  • Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. Taylor & Francis.[Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions on 6-Fluoro-1H-pyrrolo[2,3-b]pyridine Scaffolds

Introduction The 6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-7-azaindole, is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-7-azaindole, is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 6-position of the 7-azaindole core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and versatile methods for the functionalization of this scaffold is of paramount importance for the synthesis of novel drug candidates.

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffolds. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering field-proven insights into reaction optimization and addressing the specific challenges and opportunities presented by the 6-fluoro substituent.

The Influence of the 6-Fluoro Substituent

The fluorine atom at the 6-position of the 7-azaindole ring system exerts a strong electron-withdrawing inductive effect. This electronic perturbation can significantly impact the reactivity of the pyridine ring, making it more electron-deficient. In the context of palladium-catalyzed cross-coupling reactions, this can have several implications:

  • Enhanced Oxidative Addition: For couplings at positions on the pyridine ring (e.g., C-4, C-5), the electron-withdrawing nature of the fluorine can facilitate the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide or triflate), a key step in the catalytic cycle.

  • Modified Ligand and Base Selection: The altered electronics of the scaffold may necessitate the use of more electron-rich and bulky phosphine ligands to promote efficient catalysis and prevent catalyst deactivation. The choice of base can also be critical to achieve optimal reaction rates and yields.

  • Potential for Nucleophilic Aromatic Substitution (SNAr): While palladium catalysis is generally favored, the increased electrophilicity of the pyridine ring due to the fluorine substituent could make the scaffold more susceptible to competing SNAr side reactions under certain conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For the 6-fluoro-7-azaindole scaffold, this reaction is invaluable for introducing aryl, heteroaryl, and vinyl substituents.

Causality Behind Experimental Choices

Successful Suzuki-Miyaura coupling on the 6-fluoro-7-azaindole scaffold hinges on a judicious selection of catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridine ring, amplified by the 6-fluoro group, makes the choice of an appropriate ligand particularly crucial. Bulky, electron-rich biarylphosphine ligands, such as SPhos, are often preferred as they promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination. The choice of a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][2] A mixed solvent system, such as toluene/ethanol or dioxane/water, is often employed to ensure the solubility of both the organic and inorganic reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 6-Fluoro-X-7-azaindole - Boronic acid/ester - Pd catalyst & Ligand - Base solvent Add degassed solvent reagents->solvent heat Heat under inert atmosphere (e.g., N₂ or Ar) solvent->heat monitor Monitor progress (TLC, LC-MS) heat->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Isolated Product

General workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 6-Fluoro-X-7-azaindole

This protocol is adapted from methodologies reported for the Suzuki-Miyaura coupling of related halo-azaindole derivatives.[3][4]

Materials:

  • 6-Fluoro-halo-1H-pyrrolo[2,3-b]pyridine (e.g., 4-chloro-6-fluoro- or 5-bromo-6-fluoro-) (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene/ethanol (1:1))

Procedure:

  • To an oven-dried reaction vessel, add the 6-fluoro-halo-7-azaindole, boronic acid derivative, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60-1104-1270-95[3][4]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001265-88[5]
PdCl₂(dppf)Na₂CO₃DME/H₂O90675-92[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides or triflates.[7] This reaction is particularly valuable for the derivatization of the 6-fluoro-7-azaindole scaffold with a wide range of primary and secondary amines.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination on electron-deficient heterocyclic systems like 6-fluoro-7-azaindole is highly dependent on the catalyst system.[8][9] The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos) is often necessary to facilitate the reductive elimination step, which can be challenging for electron-poor substrates.[10] The choice of base is also critical; while stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective, weaker bases like cesium carbonate (Cs₂CO₃) can sometimes be used to improve functional group tolerance. The coordinating ability of the 7-azaindole nitrogen can potentially inhibit the palladium catalyst, making the use of pre-catalysts or specialized ligand systems advantageous.[9]

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition (Ar-X) center pd2_amine [Ar-Pd(II)(L_n)(HNR¹R²)]⁺X⁻ pd2_ox->pd2_amine + HNR¹R² pd2_amido Ar-Pd(II)-NR¹R²(L_n) pd2_amine->pd2_amido - Base-H⁺X⁻ pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 6-Fluoro-X-7-azaindole

This protocol is a generalized procedure based on established methods for the amination of halo-pyridines and related heterocycles.[6][8]

Materials:

  • 6-Fluoro-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3) (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligand (e.g., RuPhos, Xantphos) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 6-fluoro-halo-7-azaindole, palladium pre-catalyst (or Pd(OAc)₂ and ligand), and base in a reaction vessel.

  • Add the degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aminated product.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / RuPhosNaOtBuToluene10012-2460-90[5]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane1101665-85[6]
RuPhos-Pd-G3K₃PO₄t-BuOH808-1670-95[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the 6-fluoro-7-azaindole scaffold, which are valuable handles for further synthetic transformations.[11]

Causality Behind Experimental Choices

The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[12] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and as a solvent. For a substrate like 6-fluoro-7-azaindole, the choice of palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) and the use of a copper(I) salt (e.g., CuI) are standard. In recent years, copper-free Sonogashira protocols have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[13][14] These methods often require specific ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 6-Fluoro-X-7-azaindole - Terminal alkyne - Pd catalyst & CuI (optional) - Base (amine) solvent Add degassed solvent reagents->solvent stir Stir at RT or heat under inert atmosphere solvent->stir monitor Monitor progress (TLC, LC-MS) stir->monitor filter Filter off solids monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Isolated Product

General workflow for Sonogashira coupling.
Protocol: Sonogashira Coupling of 6-Fluoro-X-7-azaindole

This is a general protocol based on standard Sonogashira conditions applied to related heterocyclic systems.[15][16]

Materials:

  • 6-Fluoro-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add the 6-fluoro-halo-7-azaindole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF25-604-1670-95[15]
Pd(OAc)₂ / dppb (copper-free)K₂CO₃Dioxane1001260-85[16]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHF256-1275-90[17]

Heck Reaction: Vinylation of the Scaffold

The Heck reaction allows for the introduction of vinyl groups onto the 6-fluoro-7-azaindole core through the coupling of an aryl halide with an alkene.[18]

Causality Behind Experimental Choices

The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the reaction conditions. For the 6-fluoro-7-azaindole scaffold, a palladium(0) source, often generated in situ from Pd(OAc)₂, is typically used. The choice of ligand can influence the efficiency and selectivity of the reaction. Phosphine ligands are commonly employed. The base, often an inorganic salt like potassium carbonate or an organic amine like triethylamine, is crucial for the regeneration of the active palladium(0) catalyst. The electron-deficient character of the 6-fluoro-7-azaindole may favor the reaction with electron-rich alkenes.

Catalytic Cycle: Heck Reaction

pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition (Ar-X) center pd2_alkene [Ar-Pd(II)(alkene)(L_n)]⁺X⁻ pd2_ox->pd2_alkene + Alkene pd2_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L_n) pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)-X(L_n) pd2_alkyl->pd_hydride β-Hydride Elimination (+ Product) pd_hydride->pd0 - HX (Base)

Simplified catalytic cycle for the Heck reaction.
Protocol: Heck Reaction of 6-Fluoro-X-7-azaindole

This protocol is based on general Heck reaction conditions and those reported for related azaindole syntheses.[19][20]

Materials:

  • 6-Fluoro-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5-2.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • Combine the 6-fluoro-halo-7-azaindole, Pd(OAc)₂, phosphine ligand, and base in a reaction vessel.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃DMF11012-2450-80[20]
Pd₂(dba)₃ / XPhosNaOtBut-BuOH1108-1660-85[19][20]
PdCl₂(PPh₃)₂Et₃NAcetonitrile801255-75[18]

References

  • Fagnou, K. et al. (2009). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. BenchChem.
  • Zhang, Y. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Kerr, M. et al. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. PubMed. [Link]

  • Andrade, C. K. Z. et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Link]

  • Martins, P. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Martins, P. et al. (2018).
  • Piutti, C. et al. (2018).
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Overman, L. E. et al. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of California, Irvine.
  • Andrade, C. K. Z. et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
  • Knowles, R. R. et al. (2018). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The reaction monitoring blog. (2025). Copper-free Sonogashira coupling. The reaction monitoring blog.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Kumar, S. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Chen, P. R. et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Buchwald, S. L. et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research.
  • McLaughlin, M. et al. (2006). Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Larock, R. C. et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
  • Larhed, M. et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Nolan, S. P. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Buchwald, S. L. et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Al-Karadaghi, S. et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

  • Kumar, S. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Thompson, D. H. et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Went, N. et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Wang, Y. et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Tu, T. et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Cravotto, G. et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a detailed examination of the chemical principles and practical laboratory protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed examination of the chemical principles and practical laboratory protocols for the hydrolysis of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate to its corresponding carboxylic acid, 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the carboxylic acid moiety serves as a key handle for further molecular elaboration.

The presence of a fluorine atom and the electron-rich pyrrolopyridine core necessitates a careful selection of hydrolysis conditions to ensure high yield and purity of the desired product while minimizing potential side reactions. This document will explore the mechanistic underpinnings of common hydrolysis techniques and provide field-proven, step-by-step protocols tailored for this specific substrate.

Scientific Principles and Mechanistic Considerations

Ester hydrolysis is fundamentally the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This can be achieved under basic (saponification), acidic, or enzymatic conditions. The choice of method is dictated by the substrate's stability and the presence of other functional groups.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the most common method for hydrolyzing simple esters.[1][2] It involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide byproduct.[2][3]

The reaction proceeds via a tetrahedral intermediate. The rate of this reaction is influenced by the nature of the ester and the strength of the base. For Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, the electron-withdrawing fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogs.[4]

G cluster_0 Base-Catalyzed Ester Hydrolysis (Saponification) Ester Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylic_Acid 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt + CH₃O⁻ Methanol CH₃OH Carboxylate_Salt->Carboxylic_Acid (Acid Workup) Acid_Workup H₃O⁺ G cluster_1 Acid-Catalyzed Ester Hydrolysis Ester Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Carboxylic_Acid 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃OH, - H⁺ Methanol CH₃OH H3O H₃O⁺ H2O H₂O

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

While effective, acid-catalyzed hydrolysis requires harsher conditions (e.g., strong acids like HCl or H₂SO₄ and elevated temperatures) which might lead to degradation of the sensitive pyrrolopyridine ring system. [5]Therefore, for the target molecule, base-catalyzed methods are generally preferred.

Comparative Overview of Hydrolysis Protocols

The choice of the optimal protocol depends on factors such as scale, desired purity, and the presence of other sensitive functional groups. Below is a comparative table of the recommended protocols.

ParameterProtocol 1: LiOH in THF/MeOH/H₂OProtocol 2: NaOH in MeOH/H₂OProtocol 3: Acid-Catalyzed (HCl)
Reagents LiOH·H₂O, THF, MeOH, H₂ONaOH, MeOH, H₂OConcentrated HCl, Dioxane/H₂O
Temperature Room Temperature to 40 °CRoom Temperature to Reflux50 °C to 100 °C
Reaction Time 2 - 12 hours1 - 6 hours6 - 24 hours
Advantages Mild conditions, good for sensitive substrates. [6][7][8]Cost-effective, faster reaction times. [1]Useful if base-sensitive groups are present.
Disadvantages Longer reaction times, more expensive base.Harsher conditions, potential for side reactions.Harsh conditions, risk of ring degradation. [5]
Work-up Acidification, extraction.Acidification, extraction.Neutralization, extraction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks to ensure reaction completion and product quality.

Protocol 1: Mild Hydrolysis using Lithium Hydroxide

This protocol is recommended for its mildness, which helps to preserve the integrity of the 6-fluoro-1H-pyrrolo[2,3-b]pyridine core.

Materials:

  • Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of THF, MeOH, and H₂O (typically a 3:1:1 or 2:1:1 ratio).

  • Reagent Addition: Add LiOH·H₂O (1.5 - 3.0 eq) to the solution. The excess base ensures complete reaction.

  • Reaction Monitoring: Stir the mixture at room temperature (or gently heat to 35-40 °C if the reaction is slow). [6]Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and carefully remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of 3-4. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Standard Saponification using Sodium Hydroxide

This protocol is a more traditional and cost-effective approach. It is suitable for robust substrates and larger-scale synthesis.

Materials:

  • Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v). [1]2. Reagent Addition: Add a solution of NaOH (2.0 - 4.0 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to reflux (typically 60-70 °C) to accelerate the reaction. [1]Monitor by TLC or LC-MS for the disappearance of the starting material (usually 1-6 hours).

  • Work-up - Quenching and Solvent Removal: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the residue with water, cool in an ice bath, and carefully acidify with 1 M HCl to pH 3-4, which should precipitate the product.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic phase to obtain the crude carboxylic acid.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more base, or extending the reaction time. The solubility of the starting material can also be a factor; adjusting the solvent mixture might be necessary.

  • Side Reactions: The pyrrolopyridine ring can be sensitive to harsh conditions. If degradation is observed (e.g., by LC-MS analysis), switch to a milder protocol (Protocol 1) and maintain a lower reaction temperature.

  • Work-up Challenges: The resulting carboxylic acid might have some water solubility. [9]If extraction is inefficient, "salting out" by adding more NaCl to the aqueous layer can improve the partitioning into the organic phase.

  • Fluorine Stability: The C-F bond is generally stable under these conditions. However, with prolonged heating under very harsh basic conditions, nucleophilic aromatic substitution could be a remote possibility, though unlikely under the described protocols.

Conclusion

The hydrolysis of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a straightforward yet crucial transformation. The choice between a mild LiOH-based protocol and a more robust NaOH-based method will depend on the specific requirements of the synthesis. Careful monitoring and controlled reaction conditions are paramount to achieving a high yield of the desired 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The protocols provided herein offer reliable starting points for researchers in the field of medicinal chemistry and drug development.

References

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [This is a general reference for protecting group chemistry, including ester hydrolysis.]
  • Cerutti, E. (n.d.). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. Retrieved from [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum. Retrieved from [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

  • Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,... (n.d.). ResearchGate. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate. Retrieved from [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). PMC. Retrieved from [Link]

  • Enzymatic Saponification of Esters Containing β-Leaving Groups. (2025, October 30). Organic Syntheses. Retrieved from [Link]

  • Saponification of Esters. (n.d.). University of Michigan. Retrieved from [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010, October 21). PMC. Retrieved from [Link]

  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. (2010, February 22). Taylor & Francis Online. Retrieved from [Link]

  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2025, June 4). ACS Publications. Retrieved from [Link]

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. (2010, November 15). PubMed. Retrieved from [Link]

  • Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. (n.d.). PMC. Retrieved from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Acid-catalyzed ester hydrolysis. (2014, March 12). Khan Academy. Retrieved from [Link]

  • Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling–Rearrangement. (2017, December 1). ACS Publications. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hydrolysis of methyl esters. (n.d.). Google Patents.
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Yoshiki Koshikari. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters (II). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI. Retrieved from [Link]

  • Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Welcome to the technical support center for Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity of your starting material and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?

For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, and storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q2: I've noticed a change in the color of my compound from white/off-white to yellow or brown. What does this indicate?

A color change is a common visual indicator of degradation. This can be due to oxidation of the pyrrole or pyridine rings, or polymerization, often initiated by exposure to air, light, or elevated temperatures. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: My analytical results (HPLC, LC-MS) show new, unexpected peaks. What are the likely degradation products?

New peaks in your chromatogram likely correspond to degradation products. The most common degradation pathways for this molecule include:

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to various oxidized species, potentially including N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to a complex mixture of byproducts.[1]

Q4: Can I still use the compound if minor degradation has occurred?

The suitability of the compound for further use depends on the nature of your experiment and the identity and quantity of the impurities. For applications requiring high purity, such as in late-stage drug development, using degraded material is not advisable. For early-stage discovery, a thorough risk assessment should be conducted. It is always best practice to use material of the highest possible purity.

In-Depth Troubleshooting Guides

Issue 1: Purity Decrease Detected by HPLC/LC-MS During Storage

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • A decrease in the area of the main peak corresponding to the active pharmaceutical ingredient (API).

Root Cause Analysis and Solutions:

This issue is typically caused by one or more of the following factors:

  • Improper Storage Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

    • Solution: Store the compound at recommended low temperatures (2-8 °C for short-term, -20 °C for long-term). Ensure the storage unit maintains a consistent temperature.

  • Exposure to Moisture: The presence of water can lead to the hydrolysis of the methyl ester to the carboxylic acid.

    • Solution: Store the compound in a desiccator or a dry box. Ensure containers are tightly sealed. When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Exposure to Air (Oxygen): The pyrrole and pyridine moieties can be susceptible to oxidation.

    • Solution: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. Use of amber vials can also help to some extent.

  • Exposure to Light: Pyrrolopyridine derivatives can be photolabile.[1]

    • Solution: Store the compound in amber vials or wrap the container in aluminum foil to protect it from light. Avoid leaving the compound on the benchtop exposed to ambient light for extended periods.

Troubleshooting Workflow: Purity Degradation

start Purity Decrease Detected check_storage Review Storage Conditions start->check_storage temp Temperature Issue? check_storage->temp moisture Moisture Exposure? temp->moisture No store_cold Store at 2-8°C or -20°C temp->store_cold Yes air Air Exposure? moisture->air No use_desiccator Use Desiccator / Tightly Seal moisture->use_desiccator Yes light Light Exposure? air->light No use_inert Store Under Inert Gas (Ar/N2) air->use_inert Yes protect_light Use Amber Vials / Protect from Light light->protect_light Yes reanalyze Re-analyze Purity light->reanalyze No store_cold->reanalyze use_desiccator->reanalyze use_inert->reanalyze protect_light->reanalyze parent Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrolysis Hydrolysis (H2O, Acid/Base) parent->hydrolysis oxidation Oxidation (O2, Peroxides) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation acid 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrolysis->acid oxidized_products Oxidized Species (N-oxides, Ring-opened products) oxidation->oxidized_products photo_products Complex Mixture of Photoproducts photodegradation->photo_products

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Validation of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a bioisosteric replacement for the indole nucleus in numerous biologically active compounds. The introduction of a flu...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a bioisosteric replacement for the indole nucleus in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative analysis of potential synthetic routes to Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key building block for the synthesis of various therapeutic agents. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of several plausible synthetic pathways, offering researchers a comprehensive resource for selecting and optimizing the synthesis of this important intermediate.

Strategic Approaches to the 6-Fluoro-7-Azaindole Core

The synthesis of functionalized 7-azaindoles can be broadly categorized into two main strategies: (A) late-stage functionalization of a pre-formed azaindole core, and (B) construction of the bicyclic system from a suitably substituted pyridine precursor. A third, more modern approach (C) involves a convergent cascade reaction to assemble the azaindole skeleton. Each of these strategies presents a unique set of advantages and challenges, which we will explore in detail.

Route A: Late-Stage Fluorination via Diazotization

This strategy relies on the synthesis of an amino-substituted 7-azaindole precursor, followed by a diazotization reaction to introduce the fluorine atom. This approach is particularly attractive if the corresponding amino-azaindole is readily accessible.

Retrosynthetic Analysis

Target Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Precursor1 Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Target->Precursor1 Diazotization (Balz-Schiemann) Precursor2 Substituted Pyridine Precursor1->Precursor2 Pyrrole Ring Formation

Caption: Retrosynthetic analysis for Route A.

Forward Synthesis and Mechanistic Considerations

The key transformation in this route is the Balz-Schiemann reaction or a related diazotization-fluorination protocol. The synthesis would commence with the construction of the 6-amino-7-azaindole-5-carboxylate core. A plausible approach involves the cyclization of a substituted aminopyridine.

Step 1: Synthesis of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This precursor can be synthesized from a suitable pyridine derivative. For instance, a substituted 2-aminopyridine can undergo a [3+2] cycloaddition with an appropriate acetylene derivative, or a multi-step sequence involving the formation of the pyrrole ring.

Step 2: Diazotization and Fluorination. The amino group of the 6-amino-7-azaindole precursor is converted to a diazonium salt using a reagent such as sodium nitrite in the presence of a fluoride source like hydrogen fluoride-pyridine (Olah's reagent). The diazonium salt then decomposes to yield the 6-fluoro-7-azaindole.

Experimental Protocol (Hypothetical)

Synthesis of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate via Diazotization:

  • To a cooled (-15 °C) solution of hydrogen fluoride-pyridine (3.0 equiv.) in a fluoropolymer vessel, add Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 equiv.) portionwise, maintaining the internal temperature below -10 °C.

  • Add sodium nitrite (1.2 equiv.) in small portions over 30 minutes, ensuring the temperature does not exceed -5 °C.

  • Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Advantages and Disadvantages
FeatureAssessment
Plausibility High, based on literature for similar systems.
Number of Steps Potentially moderate, depending on the synthesis of the amino precursor.
Regioselectivity Excellent for the fluorination step.
Reaction Conditions The use of HF-pyridine requires specialized equipment and careful handling.
Starting Materials The synthesis of the amino-azaindole precursor may be challenging.

Route B: Pyrrole Ring Construction on a Pre-functionalized Pyridine

This classical and versatile approach involves the synthesis of a pyridine ring bearing all the necessary substituents (or their precursors) before the annulation of the pyrrole ring.

Retrosynthetic Analysis

Target Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Precursor1 Substituted 2-amino-3-halopyridine Target->Precursor1 Cyclization (e.g., Sonogashira/cyclization) Precursor2 Acetylene or Vinyl equivalent Precursor1->Precursor2 Functionalization

Caption: Retrosynthetic analysis for Route B.

Forward Synthesis and Mechanistic Considerations

A common strategy for the pyrrole ring formation is the palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.

Step 1: Synthesis of a suitably substituted 2-amino-3-bromopyridine. This would involve the synthesis of a pyridine with a fluoro group at the 6-position and a carboxylate at the 5-position. This can be a multi-step process starting from commercially available pyridines.

Step 2: Sonogashira Coupling and Cyclization. The 2-amino-3-bromopyridine derivative is coupled with an alkyne, such as (trimethylsilyl)acetylene, under palladium and copper catalysis. The resulting 3-alkynyl-2-aminopyridine can then undergo cyclization, often promoted by a base or a transition metal catalyst, to form the 7-azaindole ring.

Experimental Protocol (Hypothetical)

Synthesis of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate via Sonogashira Coupling and Cyclization:

  • To a solution of the substituted 2-amino-3-bromopyridine (1.0 equiv.) in a suitable solvent (e.g., DMF or toluene), add (trimethylsilyl)acetylene (1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Add a base, such as triethylamine or diisopropylethylamine (3.0 equiv.), and heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, remove the trimethylsilyl protecting group by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).

  • The resulting terminal alkyne can be cyclized by heating with a base such as potassium tert-butoxide in a high-boiling solvent like NMP or DMSO to afford the target compound.

  • Purify the product by column chromatography.

Advantages and Disadvantages
FeatureAssessment
Plausibility High, a well-established method for 7-azaindole synthesis.
Number of Steps Can be lengthy due to the synthesis of the pyridine precursor.
Regioselectivity Generally good, controlled by the substitution pattern of the pyridine.
Reaction Conditions Requires transition metal catalysts and inert atmosphere.
Starting Materials The synthesis of the polysubstituted pyridine can be complex.

Route C: Convergent Cascade C-N Cross-Coupling/Heck Reaction

This modern approach offers a more convergent and potentially more efficient synthesis of the 7-azaindole core. It involves a palladium-catalyzed cascade reaction between an amino-o-bromopyridine and an alkenyl bromide.

Retrosynthetic Analysis

Target Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Precursor1 Substituted 2-amino-3-bromopyridine Target->Precursor1 Pd-catalyzed cascade Precursor2 Methyl 2-bromoacrylate Precursor1->Precursor2 Coupling

Caption: Retrosynthetic analysis for Route C.

Forward Synthesis and Mechanistic Considerations

This one-pot reaction proceeds through an initial C-N bond formation between the aminopyridine and the alkenyl bromide, followed by an intramolecular Heck reaction to form the pyrrole ring.

Step 1: Synthesis of the requisite 2-amino-3-bromopyridine. Similar to Route B, the synthesis of this precursor is a key challenge.

Step 2: Palladium-Catalyzed Cascade Reaction. The 2-amino-3-bromopyridine is reacted with an alkenyl bromide, such as methyl 2-bromoacrylate, in the presence of a palladium catalyst, a suitable ligand (e.g., XPhos), and a base. The reaction is typically carried out in a single pot, leading directly to the 7-azaindole product.

Experimental Protocol (Hypothetical)

Synthesis of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate via Cascade Reaction:

  • To a reaction vessel, add the substituted 2-amino-3-bromopyridine (1.0 equiv.), methyl 2-bromoacrylate (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and a base such as sodium tert-butoxide (2.5 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the reaction is complete.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Advantages and Disadvantages
FeatureAssessment
Plausibility High, based on recent literature for the synthesis of various azaindoles.[1][2]
Number of Steps Potentially the most step-economical route.
Regioselectivity Generally excellent.
Reaction Conditions Requires careful control of catalytic conditions.
Starting Materials The synthesis of the polysubstituted pyridine remains a key challenge.

Comparative Summary of Synthetic Routes

RouteKey TransformationPlausibilityEstimated StepsKey Challenges
A Late-stage DiazotizationHighModerateSynthesis of the 6-amino-azaindole precursor; handling of HF-pyridine.
B Pyrrole AnnulationHighPotentially LongSynthesis of the polysubstituted pyridine starting material.
C Cascade C-N/Heck ReactionHighShortestSynthesis of the polysubstituted pyridine starting material.

Conclusion

The synthesis of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be approached through several viable strategies. The choice of the optimal route will depend on the specific resources and expertise of the research team. Route A offers a direct approach if the corresponding amino-azaindole is accessible, but involves hazardous reagents. Route B is a classic and reliable method, though it may be lengthy. Route C represents a modern, convergent, and potentially highly efficient approach, provided the key pyridine precursor can be synthesized efficiently. Further experimental validation is required to determine the most practical and scalable synthesis for this valuable building block.

References

  • Leboho, T. C., van Vuuren, S. V., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(10), 1583-1591.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Efficient, General, and Catalytic Synthesis of Azaindoles. Organic Letters, 8(15), 3307–3310.
  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132.
  • Thibault, C., L'heureux, A., & Ruel, R. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Organic Letters, 6(18), 3099-3102.
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient Two-Step Route to Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
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  • Andrade, C. K. Z., & Pinho, V. D. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466–3469.
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Comparative

A Comparative Guide to the Structural Activity Relationship of 5-Carboxylate Azaindoles in Kinase Inhibition

For the attention of: Researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," particularly in the design of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1][2] This is largely due to its ability to act as a bioisostere of both indole and purine systems, offering opportunities to modulate physicochemical properties and target engagement.[3] The position of the nitrogen atom within the pyridine ring of the azaindole core is a critical determinant of its biological activity, leading to four distinct isomers: 4-, 5-, 6-, and 7-azaindole.[3] This guide provides an in-depth technical comparison of the structural activity relationship (SAR) of these isomers, with a specific focus on the impact of a 5-carboxylate moiety and its derivatives (esters and amides) on their activity as kinase inhibitors.

The Significance of the 5-Position on the Azaindole Scaffold

The C5 position of the azaindole ring often projects into the solvent-exposed region of the ATP-binding pocket of kinases. This positioning makes it a prime site for modification to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a carboxylate group, or its ester and amide derivatives, at this position can significantly influence the molecule's interaction with the target protein and its overall druglikeness. These functional groups can act as hydrogen bond acceptors or donors, engage in ionic interactions, and modulate the solubility and metabolic stability of the compound.

Comparative Structural Activity Relationship (SAR) of 5-Carboxylate Azaindole Isomers

While direct head-to-head comparisons of all four isomers with identical 5-carboxylate substitutions against a single kinase target are scarce in the literature, a comparative analysis can be constructed by examining SAR studies of each isomer individually.

7-Azaindole: The Most Explored Isomer

The 7-azaindole scaffold is the most frequently encountered in kinase inhibitor design.[4] Its nitrogen at the 7-position often mimics the N7 of adenine, forming a crucial hydrogen bond with the hinge region of the kinase.[5]

  • 5-Carboxamide: In the context of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, a 5-carboxamide group on the 7-azaindole scaffold has been shown to be a key interaction point.[6][7] The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, providing additional interactions with the protein. The nature of the substituent on the amide nitrogen (R in the table below) is critical for potency and selectivity. Small, polar groups are often favored.

  • 5-Ester: The corresponding 5-ester derivatives of 7-azaindoles have also been explored. Generally, esters are more lipophilic than amides and can improve cell permeability. However, they are also more susceptible to hydrolysis by esterases in vivo, which can be a consideration for drug development. In some cases, the conversion of an ester to a carboxylic acid can be a metabolic activation step.

  • 5-Carboxylic Acid: The free carboxylic acid at the 5-position introduces a negative charge at physiological pH. This can form strong ionic interactions or hydrogen bonds with positively charged residues like lysine or arginine in the active site. However, the high polarity of the carboxylic acid can sometimes hinder cell membrane permeability.

Table 1: Representative SAR of 5-Substituted 7-Azaindoles as Kinase Inhibitors

5-SubstituentR Group (on amide/ester)Target Kinase(s)Observed ActivityReference(s)
-CONH-RSmall alkyl, cycloalkylCDK9High potency and selectivity.[6][7]
-COOEtEthylTrkAModerate activity, serves as a synthetic intermediate.[8]
-COOH-VariousCan form key interactions but may have poor permeability.[9]
5-Azaindole: Potency Against Specific Kinases

Derivatives of 5-azaindole have demonstrated potent and selective inhibition of specific kinases, such as cell division cycle 7 (Cdc7) kinase.[10]

  • 5-Carboxamide: For Cdc7 inhibitors, a 5-carboxamide on the 5-azaindole core has been identified as a crucial feature for activity. The orientation of the carboxamide in the active site allows for key hydrogen bonding interactions that are not as favorable with the other azaindole isomers.

  • Comparative Isomer Activity: A notable study highlighted that while 5-azaindole derivatives were potent Cdc7 inhibitors, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[10] This underscores the critical role of the nitrogen position in directing target specificity.

4-Azaindole and 6-Azaindole: Less Explored but Promising

The 4- and 6-azaindole isomers are less frequently utilized in kinase inhibitor design compared to their 7- and 5-counterparts.[4][11] However, they offer unique electronic and hydrogen bonding properties that can be exploited for specific targets.

  • 4-Azaindole: SAR studies on 4-azaindole derivatives have shown that substitutions at the 5-position can influence activity. The synthesis of 5-carboxy and 5-carboxamide derivatives of 4-azaindole has been reported, indicating their exploration as potential bioactive molecules.[1]

  • 6-Azaindole: For certain targets, such as cannabinoid receptor 1 (CB1) allosteric modulators, 6-azaindole-2-carboxamides showed reduced binding affinity but similar functional activity compared to their indole counterparts, suggesting it can be a viable, though less potent, bioisostere.[12] This suggests that the impact of the nitrogen position is highly target-dependent.

Experimental Methodologies

General Synthesis of 5-Carboxylate Azaindoles

The synthesis of 5-carboxylate azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.[2] However, several methods have been developed. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Workflow for the Synthesis of a 5-Carboxylate-7-Azaindole Derivative:

A 2-Amino-3-bromo-5-cyanopyridine B Palladium-catalyzed cross-coupling (e.g., Sonogashira) A->B D Cyclization B->D C Substituted alkyne C->B E 5-Cyano-7-azaindole intermediate D->E F Hydrolysis E->F G 5-Carboxy-7-azaindole F->G H Esterification or Amidation G->H I 5-Ester/Amide-7-azaindole H->I

Caption: General synthetic workflow for 5-carboxylate-7-azaindole derivatives.

Step-by-Step Protocol for Amidation of a 5-Carboxy-azaindole:

  • Dissolution: Dissolve the 5-carboxy-azaindole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-carboxamide-azaindole.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro potency of a compound against a target kinase.

  • Preparation: To the wells of a 384-well plate, add the kinase enzyme solution in the appropriate kinase buffer.

  • Compound Addition: Add the test compounds (5-carboxylate azaindole derivatives) at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

  • Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay). This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context: Inhibition of the CDK Pathway

Many azaindole-based kinase inhibitors target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13][14] Deregulation of CDK activity is a hallmark of many cancers.[12] 5-Carboxylate azaindole derivatives can be designed to inhibit specific CDKs, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb P E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication P Growth_Factors Growth Factors Growth_Factors->Cyclin D Azaindole_Inhibitor 5-Carboxylate Azaindole Inhibitor Azaindole_Inhibitor->CDK4/6 Inhibition Azaindole_Inhibitor->CDK2 Inhibition

Caption: Simplified CDK signaling pathway and points of inhibition by azaindole derivatives.

Conclusion and Future Perspectives

The 5-carboxylate azaindole scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The position of the nitrogen atom in the pyridine ring profoundly influences target specificity, with 7-azaindoles being prevalent in CDK inhibitor design and 5-azaindoles showing promise for targets like Cdc7. The 5-substituent, whether a carboxylic acid, ester, or amide, plays a crucial role in fine-tuning the pharmacological profile of these compounds. While direct comparative SAR data across all isomers is limited, the available evidence strongly suggests that a systematic exploration of 5-carboxylate derivatives for each azaindole isomer against a panel of kinases would be a fruitful endeavor for the discovery of novel therapeutic agents. Future work should focus on generating such direct comparative data to better understand the nuanced interplay between the nitrogen position and the 5-substituent in driving potency and selectivity.

References

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  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

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  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Malumbres, M. (2021). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. MDPI. [Link]

  • Hydzik, P., & Turek-Jabrocka, P. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC. [Link]

  • Dadashpour, S., & Emami, S. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

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  • Afonin, I. V., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]

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